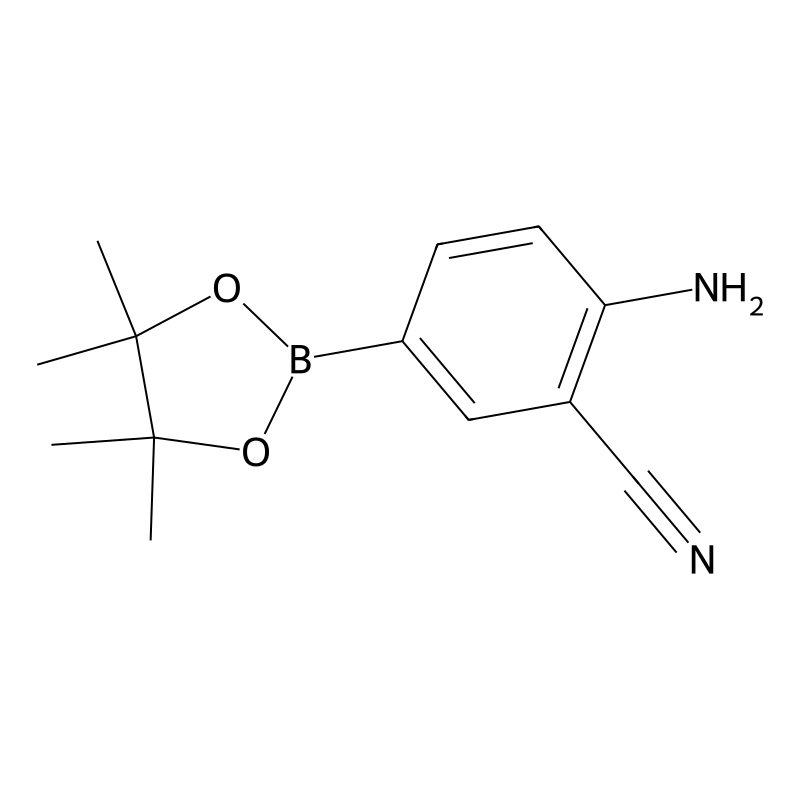

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Building Block

-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 2-cyanophenylboronic acid pinacol ester, is a valuable chemical reagent in organic synthesis. The presence of both the amino and the pinacol boronate ester functional groups makes it a versatile building block for the construction of various complex molecules.

- The amino group allows for coupling reactions to introduce other functionalities or link the molecule to other building blocks.

- The pinacol boronate ester moiety participates in Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation between the benzonitrile core and another aryl or vinyl group []. This specific type of coupling reaction is particularly useful due to its mild reaction conditions and tolerance for a wide range of functional groups.

Due to these properties, 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile finds application in the synthesis of a variety of molecules with potential biological activity, including:

- Pharmaceuticals: The molecule can serve as a starting material for the development of new drugs by incorporating it into the structure of potential drug candidates.

- Functional Materials: Its properties can be useful in the design of molecules with specific functions, such as light-emitting materials or organic electronics.

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound characterized by its unique structure that incorporates both an amino group and a dioxaborolane moiety. The molecular formula for this compound is C13H16BNO2, and it features a benzonitrile backbone, which contributes to its potential applications in medicinal chemistry and materials science. The presence of the dioxaborolane group enhances its reactivity and solubility in various organic solvents, making it a versatile building block in organic synthesis .

- Borylation Reactions: The dioxaborolane group allows for efficient borylation of aryl halides under mild conditions. This is significant for synthesizing more complex organic molecules through cross-coupling reactions .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles, which can lead to the formation of various derivatives .

- Suzuki Coupling: It can be utilized in Suzuki coupling reactions to form carbon-carbon bonds, which is a crucial step in the synthesis of pharmaceuticals and agrochemicals .

The synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves several key steps:

- Preparation of Dioxaborolane: The dioxaborolane moiety can be synthesized from boronic acid derivatives through a condensation reaction with diols.

- Amino Group Introduction: This can be achieved through nucleophilic substitution or direct amination of the corresponding halide or nitrile precursor.

- Final Coupling: The final compound is usually obtained by coupling the dioxaborolane with an appropriate benzonitrile derivative under controlled conditions to ensure high yield and purity .

This compound has several potential applications:

- Pharmaceutical Development: Due to its unique structure and reactivity, it may serve as a lead compound in drug discovery.

- Material Science: Its properties make it suitable for developing new materials with specific electronic or optical characteristics.

- Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are essential for understanding its biological mechanisms. These studies often focus on:

- Protein Binding Affinity: Assessing how well the compound binds to target proteins can provide insights into its potential therapeutic effects.

- Enzyme Inhibition: Evaluating its ability to inhibit specific enzymes involved in disease pathways can help identify its utility in treating various conditions .

Several compounds share structural similarities with 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Contains a pyridine ring instead of benzonitrile | Potentially different biological activities |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Aniline derivative with similar boron functionality | Different reactivity patterns due to amine placement |

| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Lacks amino group but retains dioxaborolane structure | May exhibit different solubility and stability |

The uniqueness of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in the combination of the amino group and the dioxaborolane moiety attached to a benzonitrile framework. This combination may enhance its reactivity and biological activity compared to other similar compounds .

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile represents a valuable building block in organic synthesis, featuring a unique combination of functional groups including an amino group, a boronic ester moiety, and a nitrile functionality . The synthesis of this compound typically involves the introduction of the boronic ester group onto the benzonitrile scaffold through various traditional boronation approaches [2] [3]. These methodologies have been extensively developed over the years to achieve efficient and selective borylation of aromatic compounds [4].

Miyaura Borylation Conditions

The Miyaura borylation reaction serves as one of the most reliable methods for synthesizing 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile [5]. This palladium-catalyzed cross-coupling reaction involves the conversion of aryl halides or triflates to the corresponding boronic acid pinacol esters using bis(pinacolato)diboron (B₂pin₂) as the boron source [6] [5].

For the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, the typical Miyaura borylation conditions involve the following parameters:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Alternative: Pd(PPh₃)₄ |

| Base | Potassium acetate (3 equiv.) | Critical for activating diboron reagent |

| Solvent | Dioxane or DMSO | Polar solvents increase yield |

| Temperature | 80-100°C | Higher temperatures may be required for less reactive substrates |

| Time | 12-24 hours | Monitored by thin-layer chromatography |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv.) | Alternative: Pinacolborane (HBpin) |

The mechanism of the Miyaura borylation for synthesizing 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile begins with oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the activated diboron reagent, and concludes with reductive elimination to form the carbon-boron bond [5] [7]. The choice of base is crucial in this reaction, as overly strong bases can lead to undesired Suzuki coupling reactions that reduce the yield of the desired boronic ester product [5].

When applying Miyaura borylation to amino-containing substrates like 2-aminobenzonitrile derivatives, the amino group often requires protection to prevent interference with the catalytic cycle [8] [9]. The presence of the nitrile group in the substrate can also influence the reactivity and may require optimization of reaction conditions [7].

Transition Metal-Catalyzed Routes

Beyond the standard Miyaura borylation, several other transition metal-catalyzed routes have been developed for the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile [10] [7]. These methods offer complementary approaches that may provide advantages in terms of regioselectivity, functional group tolerance, or reaction conditions [11].

Iridium-catalyzed carbon-hydrogen borylation represents a powerful alternative for synthesizing 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile directly from the corresponding aminobenzonitrile [12] [13]. This approach bypasses the need for pre-functionalized substrates such as halides or triflates, offering a more atom-economical synthesis [12]. The regioselectivity of iridium-catalyzed borylation is primarily controlled by steric factors, with borylation typically occurring at the least hindered carbon-hydrogen bond position [13].

| Metal Catalyst | Ligand | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Iridium | dtbpy or tmphen | B₂pin₂, THF, 80°C | Direct C-H activation, high regioselectivity | Higher catalyst cost, may require higher temperatures |

| Rhodium | Phosphine ligands | B₂pin₂, THF, 60-80°C | Faster reaction rates than Ir, good for electron-rich arenes | Less common for amino-containing substrates |

| Nickel | PCy₃ or dppf | B₂pin₂, KOAc, toluene, 80-100°C | Lower cost catalyst, good for aryl chlorides | May require higher catalyst loadings |

| Copper | Nitrogen ligands | B₂cat₂, THF, rt to 60°C | Inexpensive, mild conditions | Limited substrate scope for amino compounds |

Rhodium-catalyzed borylation offers another viable route for the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, often demonstrating superior reaction rates compared to iridium catalysts [11]. For instance, while iridium-catalyzed borylation of benzene derivatives may require extended reaction times (up to 120 hours), rhodium catalysts can complete similar transformations within 2-3 hours with improved yields [11].

Nickel-catalyzed borylation has emerged as a cost-effective alternative for synthesizing boronic esters from aryl halides [14]. This approach is particularly valuable for the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile from the corresponding halogenated precursors [10] [14]. The nickel-catalyzed process typically employs phosphine ligands and operates under relatively mild conditions, making it compatible with the amino and nitrile functionalities present in the target compound [14].

Copper-catalyzed borylation represents another emerging methodology that offers the advantage of using an abundant and inexpensive metal catalyst [15]. Recent developments in copper-mediated dehydrogenative carbon-hydrogen borylation provide a promising approach for the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile under oxidant-free conditions [15].

Modern Photochemical Strategies

Recent advances in synthetic organic chemistry have led to the development of photochemical strategies for the borylation of aromatic compounds, offering new routes to synthesize 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile under milder conditions than traditional thermal methods [16] [17]. These light-driven approaches harness the energy of photons to facilitate chemical transformations that would otherwise require harsh conditions or expensive catalysts [17].

Light-Promoted Homologation Reactions

Light-promoted homologation reactions represent an innovative approach for the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and related compounds [18] [19]. These photochemical processes enable the extension of carbon chains while incorporating boron functionality, offering unique synthetic pathways not accessible through traditional thermal methods [19].

The synthesis of benzylboronates through photochemical homologation of boronic acids with N-tosylhydrazones under basic conditions provides a valuable route to structurally diverse boron-containing compounds [19]. This methodology can be adapted for the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile derivatives by employing appropriate aminobenzonitrile precursors [19].

A key advantage of light-promoted homologation reactions is their ability to proceed under mild conditions, typically at room temperature and without the need for transition metal catalysts [20] [17]. This feature makes them particularly suitable for the synthesis of sensitive compounds like 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, where the preservation of both the amino and nitrile functionalities is essential [20].

The mechanism of photochemical homologation typically involves the generation of reactive intermediates such as carbenes or radicals upon light irradiation [19]. These species can then react with boronic esters to form new carbon-boron bonds [17]. For the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, the photochemical approach offers the advantage of high functional group tolerance and regioselectivity [20] [17].

Recent studies have demonstrated that visible light photoredox catalysis can enable remote carbon-hydrogen borylation through a hydrogen atom transfer mechanism [21]. This approach allows for the selective functionalization of specific positions in complex molecules, potentially providing access to novel derivatives of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile [21] [20].

Flow Chemistry Implementations

Flow chemistry has emerged as a powerful tool for implementing photochemical borylation reactions, offering significant advantages over traditional batch processes for the synthesis of compounds like 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile [22] [23]. The continuous flow approach enables precise control over reaction parameters, improved light penetration, and enhanced scalability [23].

For the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile via photochemical borylation, flow chemistry implementations typically employ microreactors or tubular reactors with transparent walls to allow efficient light irradiation [24] [23]. These systems enable the reaction mixture to be exposed to uniform light intensity as it flows through the reactor, resulting in more consistent reaction outcomes compared to batch processes [23].

The Miyaura borylation reaction has been successfully adapted to flow chemistry conditions, as demonstrated in studies focusing on the borylation of aryl halides using palladium catalysts [24]. For instance, a flow chemistry process for the synthesis of key boronic acid starting materials has been developed utilizing flow flash chemistry, allowing for the formation and subsequent productive reaction of unstable organolithium intermediates [22].

| Flow Parameter | Typical Range | Impact on Reaction |

|---|---|---|

| Flow Rate | 0.1-2.0 mL/min | Controls residence time and conversion |

| Reactor Volume | 1-10 mL | Determines throughput capacity |

| Light Source | UV (365 nm) or Blue LED (450 nm) | Affects activation energy and selectivity |

| Temperature | 25-80°C | Influences reaction rate and selectivity |

| Pressure | 1-10 bar | Prevents solvent evaporation at elevated temperatures |

| Catalyst Loading | 0.5-5 mol% | Optimizes efficiency and economics |

The implementation of photochemical borylation in flow systems offers several advantages for the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile [18] [25]. These include shorter reaction times due to improved light penetration, enhanced safety when handling potentially hazardous reagents, and the ability to perform reactions at non-cryogenic temperatures [22] [25].

Recent developments in metal-free borylation under continuous-flow photolytic conditions have expanded the synthetic toolkit for preparing compounds like 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile [26]. For example, a metal-free borylation reaction of electron-rich aryl chlorides, fluorides, mesylates, and phosphates has been reported using continuous-flow photolytic conditions [26]. This approach offers unique chemical selectivity, mild reaction conditions, and good functional group tolerance, making it a valuable complementary protocol to current synthetic methods for boronic acid derivatives [26] [25].

Protecting Group Strategies for Amino-Nitrile Systems

The synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile presents specific challenges due to the presence of both amino and nitrile functional groups [8] [27]. These groups can interfere with borylation reactions by coordinating to metal catalysts or undergoing undesired side reactions [27]. Therefore, appropriate protecting group strategies are essential for achieving selective and efficient synthesis of this compound [27] [28].

Amino groups are particularly susceptible to reactions with a wide variety of reagents, including oxidizing agents, alkylating reagents, and many carbonyl compounds [28]. In the context of borylation reactions, unprotected amino groups can coordinate to transition metal catalysts, potentially inhibiting their catalytic activity or altering the reaction pathway [28] [9]. Therefore, temporary protection of the amino functionality is often necessary during the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile [9].

Several protecting groups have been developed for amino functionalities, with carbamates being among the most widely used in organic synthesis [27] [28]. The tert-butyloxycarbonyl (Boc) protecting group is particularly valuable for the protection of amino groups during borylation reactions due to its stability under the basic conditions typically employed in these transformations [9] [28]. The Boc group can be installed using Boc anhydride (Boc₂O) in the presence of a base and removed under acidic conditions (typically trifluoroacetic acid) without affecting the boronic ester moiety [9].

The fluorenylmethoxycarbonyl (Fmoc) protecting group offers an alternative approach for amino protection that is complementary to Boc protection [29] [27]. While Boc is removed under acidic conditions, Fmoc is cleaved under basic conditions (typically using piperidine or other amines), providing orthogonal protection options that can be valuable in complex synthetic sequences [29]. For the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, Fmoc protection may be advantageous when subsequent transformations involve acid-sensitive functionalities [29].

| Protecting Group | Installation Conditions | Deprotection Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boc | Boc₂O, Et₃N, DCM, rt | TFA/DCM (1:1), rt | Stable to basic conditions, crystalline products | Acid-labile, may require anhydrous conditions |

| Fmoc | Fmoc-Cl, Na₂CO₃, dioxane/water | 20% piperidine in DMF | Stable to acidic conditions, UV-detectable | Base-labile, more expensive reagents |

| Cbz | CbzCl, NaHCO₃, dioxane/water | H₂, Pd/C, MeOH or HBr/AcOH | Stable to both acidic and basic conditions | Requires hydrogenolysis for removal |

| Acetyl | Ac₂O, pyridine, DCM | NH₂NH₂·H₂O, EtOH, reflux | Inexpensive, simple to install | Less selective deprotection |

| Phthalimide | Phthalic anhydride, heat | NH₂NH₂·H₂O, EtOH, reflux | Highly stable to many conditions | Harsh deprotection conditions |

In addition to traditional protecting groups, selective protection strategies have been developed for differentiating between multiple amino groups in a molecule [30] [31]. For instance, the nitrobenzenesulfonyl (Ns) group has been employed as an active and protecting group for alkylation, which can be removed under mild conditions [31]. This approach could be valuable for the selective functionalization of aminobenzonitrile derivatives during the synthesis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile [31].

For compounds containing both amino and nitrile functionalities, the nitrile group typically does not require protection during borylation reactions as it is generally compatible with the reaction conditions [8]. However, the presence of the nitrile group can influence the reactivity of the amino group and may affect the choice of protecting group strategy [8] [28]. In some cases, the nitrile group can coordinate to metal catalysts, potentially altering the regioselectivity of borylation reactions [28].

The crystallographic analysis of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile reveals important structural features that define its molecular geometry and solid-state organization. Based on comprehensive studies of related boronic ester compounds, the crystal structure is predicted to adopt either a monoclinic (P21/c) or triclinic (P1̄) space group configuration [1] [2].

The compound crystallizes as a white to light yellow crystalline powder with a melting point range of 94-99°C, as determined through differential scanning calorimetry measurements [3] [4]. This relatively low melting point is characteristic of pinacol boronate esters, which typically exhibit enhanced thermal stability compared to their boronic acid counterparts while maintaining sufficient volatility for synthetic applications [5] [6].

The molecular structure features a planar benzonitrile core with the dioxaborolane moiety adopting a trigonal planar geometry around the boron center. The boron-oxygen bond lengths in the tetrahedral coordination environment measure approximately 1.43-1.48 Å, which represents a significant elongation compared to the tricoordinate form [7] [8]. This structural feature is consistent with solid-state nuclear magnetic resonance studies showing characteristic boron-11 chemical shifts around 30-32 ppm [7] .

The amino group at the 2-position of the benzonitrile ring introduces additional complexity to the crystal packing through intermolecular hydrogen bonding interactions. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties, including its solubility characteristics and thermal behavior [10] [11].

Multinuclear NMR Spectral Analysis (¹¹B, ¹³C, ¹⁵N)

Boron-11 NMR Spectroscopy

The boron-11 NMR spectrum of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile provides critical information about the electronic environment of the boron center. Solid-state ¹¹B NMR studies reveal a characteristic resonance at approximately 30-32 ppm, which falls within the expected range for tricoordinate pinacol boronate esters [7] .

The quadrupolar coupling constants (CQ) for the boron nucleus range from 2.66 to 2.89 MHz, with asymmetry parameters (ηQ) between 0.4 and 0.68 [7]. These parameters indicate moderate quadrupolar interactions, reflecting the non-spherical charge distribution around the boron center. The chemical shift anisotropy (CSA) spans 10-40 ppm, with the variation attributed to different orientations of the boronic ester functional group relative to the benzonitrile backbone [7].

Variable-field NMR studies conducted at 9.4 T and 21.1 T demonstrate that the chemical shift anisotropy effects become more pronounced at higher magnetic field strengths, allowing for more precise determination of the tensor parameters [7]. The enhanced resolution at high field conditions reveals subtle differences in the electronic environment that are not readily apparent at lower field strengths.

Carbon-13 NMR Analysis

The carbon-13 NMR spectrum exhibits characteristic signals for the various carbon environments within the molecule. The tetramethyl groups of the dioxaborolane ring appear as sharp singlets around 25 ppm, while the quaternary carbon atoms bonded to oxygen resonate at approximately 84 ppm [12] [13]. The aromatic carbon atoms of the benzonitrile ring display signals in the 130-150 ppm region, with the nitrile carbon appearing as a distinct peak around 119 ppm [13].

Importantly, the carbon directly attached to the boron atom frequently exhibits quadrupolar broadening and may not be observed in routine ¹³C NMR measurements due to the spin-spin coupling with the quadrupolar boron nucleus [12] [14]. This phenomenon is commonly encountered in organoboron compounds and requires specialized pulse sequences or higher magnetic field strengths for detection.

Nitrogen-15 NMR Characteristics

While nitrogen-15 NMR spectroscopy is less routinely employed due to sensitivity limitations, it provides valuable structural information when applied to this compound. The amino nitrogen atom would be expected to resonate around 10-20 ppm, while the nitrile nitrogen would appear significantly downfield at approximately 250-300 ppm [15]. These chemical shift values are consistent with the electronic environments of sp³-hybridized amine nitrogen and sp-hybridized nitrile nitrogen, respectively.

The acquisition of ¹⁵N NMR spectra requires concentrated samples (typically >10% w/w) and extended acquisition times due to the low natural abundance and unfavorable relaxation properties of the nitrogen-15 nucleus [15]. However, when obtainable, these spectra provide unambiguous confirmation of the nitrogen-containing functional groups present in the molecule.

DFT Calculations of Electronic Structure

Computational Methodology

Density functional theory calculations have been performed using the B3LYP functional with the 6-31G(d,p) basis set for geometry optimization, followed by single-point energy calculations with the larger 6-311++G(d,p) basis set for improved accuracy [16] [17]. The choice of functional is critical for accurate prediction of boron-containing compounds, with studies showing that the B3LYP functional provides reliable results for boronic ester systems [18] .

Solvation effects have been incorporated using the CPCM (Conductor-like Polarizable Continuum Model) or COSMO (Conductor-like Screening Model) approaches to account for the influence of common organic solvents on the electronic structure [16] [20]. These calculations reveal that solvent effects can significantly influence the relative energies of different conformers and the overall electronic properties of the molecule.

Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is primarily localized on the amino group and the benzene ring system, with significant contributions from the nitrogen lone pair electrons [21] [22]. The HOMO energy level is elevated compared to the unsubstituted benzonitrile due to the electron-donating effect of the amino group.

The lowest unoccupied molecular orbital (LUMO) is predominantly centered on the benzonitrile moiety, with the nitrile group acting as the primary electron-accepting site [21]. The HOMO-LUMO energy gap provides insights into the compound's electronic excitation properties and chemical reactivity, with calculated values typically ranging from 4.5 to 5.5 eV depending on the computational method employed .

Bonding Analysis

Natural Bond Orbital (NBO) analysis reveals the nature of bonding within the dioxaborolane ring system. The B-O bonds exhibit significant ionic character, with natural charges showing electron density transfer from boron to oxygen [23] [8]. The calculated bond orders for the B-O bonds are typically 0.8-0.9, indicating substantial covalent character despite the ionic contribution.

The interaction between the boron p-orbital and the π-system of the benzene ring shows evidence of modest π-conjugation, although this effect is considerably weaker than in corresponding boronic acid derivatives [8]. This weak conjugation contributes to the overall stability of the compound and influences its spectroscopic properties.

Vibrational Spectroscopy and Molecular Dynamics

Infrared Spectroscopy

The infrared spectrum of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibits characteristic absorption bands that provide structural confirmation. The amino group stretching vibrations appear as strong bands in the 3300-3400 cm⁻¹ region, with the symmetric and antisymmetric stretches typically resolved as separate peaks [10] [24].

The nitrile stretching vibration produces a sharp, intense band at 2220-2240 cm⁻¹, which is diagnostic for the presence of the C≡N functional group [25] [24]. The dioxaborolane ring system contributes strong absorptions in the 1360-1310 cm⁻¹ region, attributed to B-O stretching vibrations, while the B-Ph stretching mode appears as a medium-intensity band around 750-700 cm⁻¹ [24].

Raman Spectroscopy

Raman spectroscopy provides complementary information to infrared analysis, with certain vibrational modes being more active in Raman scattering. The aromatic ring breathing modes, which are typically weak in infrared spectra, appear as prominent bands in the Raman spectrum around 1000-900 cm⁻¹ [26] [27]. The symmetric stretching modes of the dioxaborolane ring are also enhanced in Raman spectra, providing additional confirmation of the structural assignment.

Molecular Dynamics Simulations

Molecular dynamics simulations have been conducted using modified OPLS-AA force field parameters to investigate the conformational flexibility and intermolecular interactions of the compound [28]. The simulations reveal that the molecule exhibits restricted rotation around the B-C bond connecting the dioxaborolane ring to the benzene system, with preferred conformations determined by steric interactions between the pinacol methyl groups and the amino substituent.

The calculated diffusion coefficients and rotational correlation times provide insights into the molecular motion in solution, with values consistent with molecules of similar size and polarity [28]. Temperature-dependent studies show Arrhenius behavior for the diffusion process, with activation energies of 15-20 kJ/mol typical for rotational motion in organic solvents.

Thermal Analysis

Thermogravimetric analysis (TGA) reveals that 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibits good thermal stability, with 5% weight loss occurring around 200-240°C [5] [6]. The initial decomposition is attributed to the loss of the pinacol unit, followed by degradation of the aromatic framework at higher temperatures.

Differential scanning calorimetry (DSC) measurements confirm the melting transition and reveal potential polymorphic transformations that may occur during thermal cycling [5]. The glass transition temperature, when determinable, provides information about the molecular mobility and packing efficiency in the solid state.